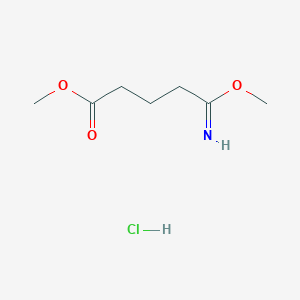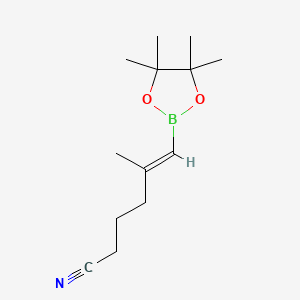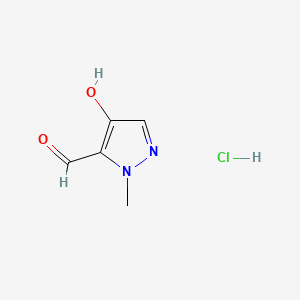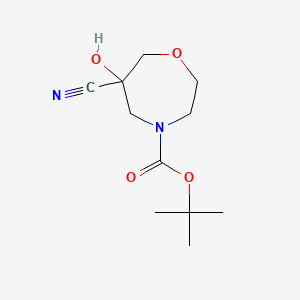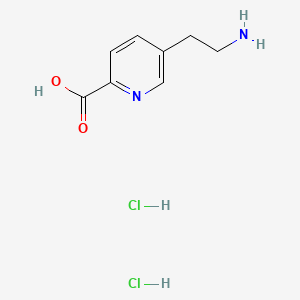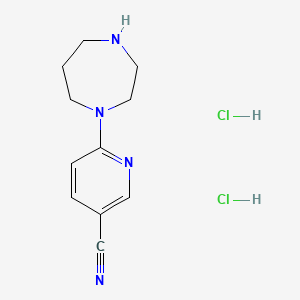
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a diazepane ring attached to a pyridine ring, with a nitrile group at the 3-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 1,4-diazepane with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, the compound is used to study its effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on various diseases and conditions. It is also used in drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies.
作用机制
The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride include:
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
- 6-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which includes a diazepane ring and a nitrile group attached to a pyridine ring. This unique structure gives the compound distinct chemical and biological properties, making it valuable for various scientific research applications.
属性
分子式 |
C11H16Cl2N4 |
|---|---|
分子量 |
275.17 g/mol |
IUPAC 名称 |
6-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c12-8-10-2-3-11(14-9-10)15-6-1-4-13-5-7-15;;/h2-3,9,13H,1,4-7H2;2*1H |
InChI 键 |
LRWIHFGURKHEFI-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C#N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


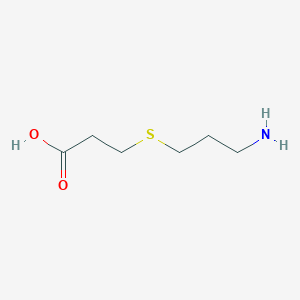
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)
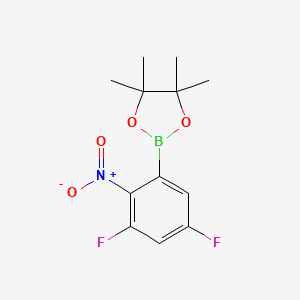
![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)

methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
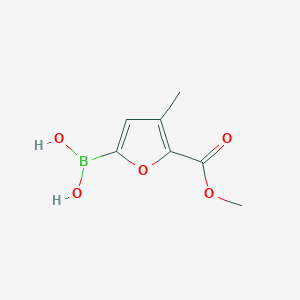
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
